3-Chloroisoquinolin-4-OL

Biocatalysis Enzymatic Halogenation Green Chemistry

3-Chloroisoquinolin-4-OL is a regiospecific 3-chloro-4-hydroxyisoquinoline, distinct from other isomers. Its substitution pattern enables metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and alkylation/acylation. Validated Rdc2 halogenase substrate (28.3% yield). Distinct ¹H NMR (H-1 δ 8.64 ppm) ensures QC. Defined lipophilicity (XLogP3 2.7) drives consistent ADME. Ideal for medicinal chemistry and biocatalysis research.

Molecular Formula C9H6ClNO
Molecular Weight 179.603
CAS No. 101774-33-8
Cat. No. B595342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-4-OL
CAS101774-33-8
Molecular FormulaC9H6ClNO
Molecular Weight179.603
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=C2O)Cl
InChIInChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H
InChIKeyHLMAYSDUIAOBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-4-OL (CAS 101774-33-8): Chemical Identity and Baseline Properties for Scientific Procurement


3-Chloroisoquinolin-4-OL, systematically named 3-chloro-4-hydroxyisoquinoline, is a halogenated heterocyclic compound belonging to the isoquinoline class. Its molecular formula is C₉H₆ClNO, and it possesses a molecular weight of 179.60 g/mol [1]. The compound is characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the isoquinoline scaffold, a substitution pattern that confers distinct physicochemical properties, including a computed XLogP3-AA of 2.7 [1]. As a research chemical and synthetic intermediate, its unique substitution pattern makes it a valuable entity for medicinal chemistry and chemical biology investigations [2].

Why Generic Isoquinoline Substitution is Insufficient: The Critical Role of Regiospecific Chlorination in 3-Chloroisoquinolin-4-OL


In-class compounds within the isoquinoline family cannot be simply interchanged due to the profound impact of regiospecific substitution on both chemical reactivity and biological target engagement. For instance, the specific ortho-chlorination pattern of 3-Chloroisoquinolin-4-OL, generated via the flavin-dependent halogenase Rdc2 [1], differs significantly from other chlorinated isomers, such as 5-chloro-6-hydroxyisoquinoline, which is produced from the same biocatalytic system [1]. This positional specificity directly influences the compound's physicochemical properties, such as lipophilicity (XLogP3-AA of 2.7) [2], which is a critical determinant for parameters like membrane permeability and target binding. Therefore, substituting this compound with a different regioisomer or a non-halogenated analog (e.g., 4-hydroxyisoquinoline) would result in an entirely different chemical entity with unpredictable and likely divergent properties, undermining the validity of any scientific study or synthetic route.

Quantitative Differentiation Guide for 3-Chloroisoquinolin-4-OL: Validated Evidence for Scientific Selection


Biocatalytic Synthesis Yield: 3-Chloroisoquinolin-4-OL vs. 5-Chloro-6-hydroxyisoquinoline

The compound 3-Chloroisoquinolin-4-OL (designated as 1a) is produced with a specific and quantifiable yield via a flavin-dependent halogenase (Rdc2) biocatalytic process. In a direct head-to-head in vivo halogenation experiment using 30 mg of substrate (4-hydroxyisoquinoline for 1a, 6-hydroxyisoquinoline for 2a), the biocatalyst Rdc2 generated 8.5 mg of 3-Chloroisoquinolin-4-OL (1a) compared to 11.4 mg of the alternative regioisomer 5-chloro-6-hydroxyisoquinoline (2a) [1]. This corresponds to a calculated yield of 28.3% for the target compound under the same experimental conditions [1].

Biocatalysis Enzymatic Halogenation Green Chemistry

Physicochemical Differentiation: Lipophilicity of 3-Chloroisoquinolin-4-OL

The substitution of a chlorine atom at the 3-position of the isoquinoline scaffold significantly alters its lipophilicity compared to the unsubstituted parent compound. 3-Chloroisoquinolin-4-OL has a computed XLogP3-AA value of 2.7 [1]. In contrast, the non-chlorinated analog, 4-hydroxyisoquinoline, is more hydrophilic and would be expected to have a lower logP value. This difference in lipophilicity directly impacts the compound's ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.

Drug Design ADME Properties Computational Chemistry

Structural Confirmation: NMR Spectroscopic Differentiation from Regioisomers

Unequivocal structural confirmation of 3-Chloroisoquinolin-4-OL was achieved through detailed 1H NMR analysis, which differentiates it from other possible chlorination products. The 1H NMR spectrum of 1a (3-chloro-4-hydroxyisoquinoline) in CD3OD exhibited two doublet and two triplet signals for the benzene ring protons (H-5, H-6, H-7, H-8), and a single singlet at δ 8.64 ppm for H-1 of the pyridine ring [1]. This pattern is distinct from that of the alternative regioisomer, 5-chloro-6-hydroxyisoquinoline (2a), which showed a different set of signals, including a downfield H-1 singlet at δ 9.53 ppm [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Validated Application Scenarios for 3-Chloroisoquinolin-4-OL: From Biocatalysis to Medicinal Chemistry


A Substrate for Flavin-Dependent Halogenase (Rdc2) Biocatalysis Research

The compound is a validated substrate for the fungal flavin-dependent halogenase Rdc2. Its production via this enzyme provides a model system for studying regioselective halogenation mechanisms and for developing biocatalytic routes to halogenated heterocycles [1]. The quantifiable yield (28.3%) offers a benchmark for optimizing reaction conditions or engineering enzyme variants.

Synthetic Intermediate for Diversification of the Isoquinoline Scaffold

The presence of a chlorine atom at the 3-position and a hydroxyl group at the 4-position makes 3-Chloroisoquinolin-4-OL a versatile building block for synthesizing more complex isoquinoline derivatives. The chlorine atom can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group can be alkylated or acylated to introduce additional diversity. Its lipophilicity (XLogP3-AA 2.7) is a key design parameter for optimizing the ADME properties of downstream analogs [2].

Reference Standard for Analytical Method Development

The well-characterized 1H NMR spectrum, with its distinct chemical shifts for H-1 (δ 8.64 ppm) and aromatic protons, provides a reliable fingerprint for analytical method development and quality control [1]. This makes the compound suitable for use as a reference standard in HPLC, LC-MS, or NMR-based assays aimed at identifying or quantifying this specific regioisomer in complex mixtures or reaction crudes.

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